molecular formula C23H20BrN3O3 B15014992 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate

3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate

Cat. No.: B15014992
M. Wt: 466.3 g/mol
InChI Key: JXUVKGXQPFPBQI-VULFUBBASA-N
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Description

3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoate moiety and a substituted phenyl group. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the amide bond: This step involves the reaction of 3-methylphenylamine with acetic anhydride to form N-(3-methylphenyl)acetamide.

    Formation of the imine: The N-(3-methylphenyl)acetamide is then reacted with formaldehyde to form the corresponding imine.

    Coupling with bromobenzoic acid: The imine is then coupled with 2-bromobenzoic acid in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.

    Pathways: Involvement in signaling pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate
  • 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-fluorobenzoate
  • 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate

Uniqueness

The uniqueness of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

[3-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H20BrN3O3/c1-16-6-4-8-18(12-16)25-15-22(28)27-26-14-17-7-5-9-19(13-17)30-23(29)20-10-2-3-11-21(20)24/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+

InChI Key

JXUVKGXQPFPBQI-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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